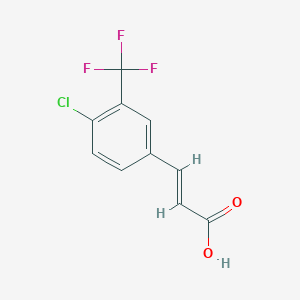

4-Chloro-3-(trifluoromethyl)cinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-8-3-1-6(2-4-9(15)16)5-7(8)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYBNFKZUWTBMM-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

257872-87-0 | |

| Record name | 257872-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Carboxylic Acid Derivatives:the Carboxylic Acid Group is Readily Converted into a Variety of Functional Groups.

Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), yields the corresponding amides. This is a widely used strategy to introduce new pharmacophores and modulate the biological activity of the parent compound. For example, a series of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chains have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Esterification: Reaction with various alcohols under acidic conditions or using esterification agents can produce a library of esters. nih.gov These modifications can influence the lipophilicity and pharmacokinetic properties of the resulting compounds.

The following table provides examples of amide and ester derivatives synthesized from various cinnamic acid precursors, illustrating the diversity achievable through side chain modification.

| Parent Cinnamic Acid | Amine/Alcohol | Derivative Type | Reference |

| p-Coumaric acid | 3,4-Dihydroxyphenethylamine | Amide | nih.gov |

| p-Coumaric acid | Phenethylamine | Ester | nih.gov |

| Isoferulic acid | Isopropylamine | Amide | mdpi.com |

| 3,4,5-Trimethoxy cinnamic acid | Serine methyl ester | Amide | researchgate.net |

Reactions of the Alkene Double Bond:the Carbon Carbon Double Bond in the Acrylic Acid Side Chain is Susceptible to a Variety of Addition Reactions.

Halogenation: The addition of halogens, such as bromine, across the double bond can lead to the formation of dihalo derivatives. This reaction can introduce new stereocenters and functional handles for further transformations.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to form cyclic structures. youtube.com These reactions can be used to generate conformationally constrained analogs with unique three-dimensional shapes.

Reduction:the Double Bond and the Carboxylic Acid Group Can Be Reduced to Yield the Corresponding Saturated Carboxylic Acid or Alcohol, Respectively. These Transformations Can Significantly Alter the Geometry and Electronic Properties of the Molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Ligand-Target Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure and for probing interactions between small molecules and biological macromolecules in solution. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons of the acrylic acid moiety and the protons on the aromatic ring. The vinyl protons, being part of a trans-double bond, will appear as doublets with a characteristic large coupling constant (J ≈ 16 Hz). The aromatic region will display a more complex pattern due to the substitution.

The ¹³C NMR spectrum provides information on each unique carbon atom. The carboxyl carbon (C=O) will appear significantly downfield. The carbon atoms attached to the electron-withdrawing fluorine (in the CF₃ group) and chlorine atoms will exhibit characteristic shifts and, in the case of the CF₃-bearing carbon, will appear as a quartet due to coupling with the three fluorine atoms. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values based on substituent effects on the cinnamic acid scaffold.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Carboxyl (-COOH) | > 12.0 | Singlet, broad | - |

| H-α (vinyl) | ~6.6 | Doublet | ~16.0 |

| H-β (vinyl) | ~7.7 | Doublet | ~16.0 |

| H-2 (aromatic) | ~8.0 | Doublet | ~2.0 |

| H-5 (aromatic) | ~7.8 | Doublet | ~8.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values based on substituent effects on the cinnamic acid scaffold.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) |

|---|---|---|

| C=O (carboxyl) | ~167 | - |

| C-α (vinyl) | ~123 | - |

| C-β (vinyl) | ~142 | - |

| C-1 (aromatic) | ~134 | - |

| C-2 (aromatic) | ~128 | Quartet |

| C-3 (aromatic) | ~132 | Quartet |

| C-4 (aromatic) | ~136 | - |

| C-5 (aromatic) | ~131 | - |

| C-6 (aromatic) | ~126 | - |

NMR spectroscopy is a powerful method for identifying and characterizing the binding of small molecule ligands to protein targets. nih.gov These techniques can confirm binding, determine binding affinity, and map the specific contact points of the interaction, providing crucial information for drug design. nih.gov

Protein-Observed NMR: One of the most common methods is Chemical Shift Perturbation (CSP), often monitored using two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of an isotope-labeled protein. nih.gov Upon addition of a ligand like this compound, protein residues involved in the binding event experience a change in their chemical environment, causing their corresponding peaks in the HSQC spectrum to shift. By tracking these changes, the ligand's binding site on the protein surface can be mapped.

Ligand-Observed NMR: For situations where protein labeling is not feasible or for screening compound libraries, ligand-observed techniques are employed. anu.edu.au

Saturation Transfer Difference (STD) NMR: This technique identifies binding ligands by transferring magnetic saturation from the protein to the ligand. Protons of the ligand in close contact with the protein receive the saturation and show a decreased signal intensity, revealing the "binding epitope" of the small molecule.

Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method relies on the transfer of magnetization from bulk water to the protein and then to the bound ligand. It is highly sensitive for detecting weak binding interactions.

These methods are well-suited to study the potential interactions of cinnamic acid derivatives with biological targets, providing atomic-level insights into the binding mode. nih.govanu.edu.au

Vibrational Spectroscopy for Conformational and Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying functional groups and providing information about molecular structure and conformation.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrations of different functional groups. For this compound, characteristic absorption bands are expected for its carboxyl, alkene, aromatic, trifluoromethyl, and chloro substituents. rsc.org

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound Expected ranges based on data from analogous substituted cinnamic acids. rsc.orgresearchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2500-3300 | O-H stretch | Broad band from the carboxylic acid hydroxyl group. |

| ~1710 | C=O stretch | Strong absorption from the carboxylic acid carbonyl. |

| ~1635 | C=C stretch | Alkene double bond of the propenoic acid chain. |

| ~1600, ~1450 | C=C stretch | Aromatic ring stretching vibrations. |

| 1100-1200 | C-F stretch | Strong, complex bands associated with the -CF₃ group. |

| ~980 | C-H bend | Out-of-plane bend for the trans-alkene. |

| ~800-900 | C-H bend | Aromatic out-of-plane bending. |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman-active. It is particularly useful for analyzing symmetric, non-polar bonds, such as C=C and C-C bonds in aromatic systems, which may be weak in the IR spectrum. rsc.orgesrf.fr

Table 4: Expected Raman Shifts for this compound Expected values based on data from analogous substituted cinnamic acids. rsc.org

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~1640 | C=C stretch | Strong signal from the symmetric stretch of the alkene double bond. |

| ~1600 | C=C stretch | Aromatic ring symmetric stretching ("ring breathing") mode. |

| ~1300 | C-F stretch | Vibrations associated with the -CF₃ group. |

| ~1200 | C-C stretch | Stretching of the bond between the aromatic ring and the alkene. |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the precise molecular weight of a compound and deducing its structure through fragmentation analysis. For this compound (C₁₀H₆ClF₃O₂), the calculated monoisotopic mass is approximately 250.0008 g/mol .

Under electron ionization (EI), the molecule will form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (•OH) or the entire carboxyl group (•COOH). libretexts.org The presence of the trifluoromethyl and chloro substituents will also influence the fragmentation pattern. massbank.eu

Table 5: Predicted Mass Spectrometry Fragments for this compound Predicted fragmentation based on common pathways for cinnamic acids and related structures. libretexts.orgmassbank.eu

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| ~250/252 | [C₁₀H₆ClF₃O₂]⁺• | Molecular ion (M⁺•), showing isotopic pattern for one chlorine atom. |

| ~233/235 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| ~215/217 | [M - Cl]⁺ | Loss of a chlorine radical (less common). |

| ~205/207 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |

| ~181 | [M - Cl - CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl] fragment. |

An in-depth analysis of this compound is crucial for its application in chemical biology. This article details its characterization through advanced spectroscopic and computational methods, providing a comprehensive overview of its physicochemical properties.

Pharmacological and Biological Activity Investigations of 4 Chloro 3 Trifluoromethyl Cinnamic Acid Derivatives

Anticancer and Antineoplastic Efficacy

The quest for novel and more effective antitumor agents has led researchers to explore the anticancer potential of various cinnamic acid derivatives. nih.gov These compounds, belonging to the phenylpropanoid class, offer a versatile chemical structure that can be modified to enhance biological activity. researchgate.net Studies have shown that derivatives of 4-chloro-3-(trifluoromethyl)cinnamic acid exhibit significant cytotoxic and antineoplastic properties through various mechanisms of action.

A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of malignant cells. Synthetic derivatives of cinnamic acid have demonstrated notable cytotoxic effects against a range of cancer cell lines. nih.govnih.gov The inclusion of electron-withdrawing groups, such as trifluoromethyl (CF3) and chloro (Cl) substituents, on the phenyl ring of the cinnamic acid structure is often associated with enhanced antiproliferative activity. nih.govnih.gov

Research has shown that certain cinnamamide (B152044) derivatives can effectively suppress the proliferation of various cancer cells, including those of the breast, cervix, and ovaries. nih.gov For instance, (E)-4-[3′-(1-adamentyl)-4′-hydroxyphenyl]-3-chloro cinnamic acid was found to inhibit the growth of the KG1AML leukemic cell line by 35% and 55% at concentrations of 1µM and 5µM, respectively. researchgate.net These findings underscore the potential of these compounds as lead structures for the development of new antineoplastic drugs. nih.govnih.gov

Beyond inhibiting proliferation, a key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Cinnamic acid derivatives have been shown to trigger apoptotic pathways in cancer cells. nih.gov The process often involves causing irreversible DNA damage, which in turn activates cellular signaling cascades leading to cell death. nih.gov

Studies indicate that these compounds can induce cell cycle arrest, preventing cancer cells from completing the division process and ultimately leading to apoptosis. nih.gov This was observed in studies where cinnamic acid derivatives led to an increase in the sub-G1 phase cell population, a hallmark of apoptosis. researchgate.net Furthermore, the activation of the caspase signaling cascade is another identified mechanism. nih.gov For example, one study demonstrated that a specific cinnamoyl-based amide upregulated the p21 protein, which plays a crucial role in both cell cycle arrest and the induction of apoptosis. unimi.it

The tumor microenvironment (TME) is a complex system of cells, signaling molecules, and extracellular matrix that plays a critical role in tumor growth, invasion, and metastasis. nih.govnih.gov A crucial process within the TME is angiogenesis, the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen. nih.gov Targeting angiogenesis is a key strategy in cancer therapy. nih.gov

Derivatives of cinnamic acid have demonstrated anti-angiogenic properties. For example, p-coumaric acid, a hydroxy derivative of cinnamic acid, was found to inhibit the sprouting of endothelial cells and downregulate the expression of key angiogenic factors like vascular endothelial growth factor (VEGF). nih.gov Specific chloro-cinnamic acid derivatives are also believed to exhibit anti-angiogenic activity by modulating pathways within the tumor microvasculature, thereby inhibiting tumor growth. researchgate.net By interfering with these critical support systems, these compounds can effectively create an unfavorable environment for tumor progression.

The cytotoxic efficacy of this compound derivatives has been evaluated against a diverse panel of human cancer cell lines, revealing varied and selective activity. The response of different cell lines to these compounds often depends on the specific substitutions on the cinnamic acid scaffold and the genetic makeup of the cancer cells.

For example, significant cytotoxicity has been observed in human cervix adenocarcinoma (HeLa), estrogen-receptor-positive breast cancer (MCF-7), and colon cancer (HCT-116 and SW 620) cell lines. nih.govnih.govnih.gov The leukemic cell line KG1AML has also shown susceptibility to certain derivatives. researchgate.net The table below summarizes the inhibitory concentrations (IC50) of various cinnamic acid derivatives against several cancer cell lines, highlighting their differential potency.

Antimicrobial and Anti-infective Properties

In addition to their anticancer effects, derivatives of cinnamic acid are recognized for their broad-spectrum antimicrobial activity. nih.gov The rise of antibiotic-resistant microbial strains has intensified the search for new anti-infective agents, and trifluoromethyl-substituted N-arylcinnamamides represent a promising class of compounds in this domain. sciforum.net

Derivatives of this compound have demonstrated significant potency against various bacterial pathogens, particularly Gram-positive bacteria. sciforum.netnih.gov The specific positioning of the trifluoromethyl group on the cinnamic acid core has been shown to be a critical determinant of antibacterial efficacy. sciforum.net

Research indicates that the anti-staphylococcal and antimycobacterial activities increase when the trifluoromethyl group is in the meta position compared to the ortho or para positions. sciforum.net These compounds have shown effectiveness against clinically relevant strains such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and fast-growing mycobacteria like Mycobacterium smegmatis. sciforum.netnih.gov The antibacterial activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible bacterial growth.

Antibacterial Spectrum and Potency

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA)

Derivatives of this compound have been investigated for their potential as antibacterial agents, particularly against Gram-positive bacteria. One notable derivative, (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, has demonstrated significant activity. sciforum.net In laboratory tests, this compound was effective against the reference strain Staphylococcus aureus ATCC 29213 and three clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). sciforum.net

The anti-staphylococcal effect was found to be dependent on the position of the trifluoromethyl group on the phenyl ring of the cinnamic acid core. The meta-position, as seen in the aforementioned compound, was associated with the highest activity. Shifting the trifluoromethyl group to the ortho- or para-position resulted in a significant reduction or complete loss of antibacterial efficacy. sciforum.net While most MRSA isolates were sensitive, one particular isolate, MRSA SA 3202, did not show sensitivity to any of the tested structures. sciforum.net

Another study on related structures, specifically esters of 4-chlorocinnamic acid, showed that the methyl ester derivative (methyl 4-chlorocinnamate) exhibited activity against S. aureus, although only at the highest concentration tested. nih.govresearchgate.net This suggests that the amide linkage and the specific trifluoromethyl substitution pattern are crucial for potent activity against these Gram-positive pathogens.

Table 1: In Vitro Activity of (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide against Staphylococci

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus ATCC 29213 | Active |

| MRSA isolate 1 | Active |

| MRSA isolate 2 | Active |

| MRSA SA 3202 | Not sensitive |

Data derived from qualitative descriptions of activity. sciforum.net

Efficacy against Drug-Resistant Strains (e.g., HLAR and VRE Enterococcus spp.)

The challenge of multidrug resistance has prompted research into new chemical entities effective against resilient bacterial strains. Synthetic derivatives of cinnamic acid have been evaluated for their activity against clinically significant resistant enterococci. Specifically, derivatives featuring a 4-chloro-2-mercaptobenzenesulfonamide moiety have shown notable efficacy against Enterococcus species exhibiting high-level aminoglycoside resistance (HLAR) and vancomycin-resistance (VRE). nih.gov

In a study using the serial dilution method, several of these cinnamic acid derivatives demonstrated potent activity, with minimum inhibitory concentration (MIC) values as low as 2–4 µg/mL against clinical strains of Enterococcus spp. nih.gov The most active compounds in this series were identified as 16d, 17c, 16a, 16c, and 16f. nih.gov This indicates a promising potential for these compounds to address infections caused by enterococci that are resistant to conventional antibiotic therapies. nih.gov

Impact on Bacterial Biofilm Formation and Disruption

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Cinnamic acid derivatives have been investigated for their ability to inhibit the formation of these biofilms. Certain derivatives with a 4-chloro-2-mercaptobenzenesulfonamide moiety have demonstrated significant antibiofilm activity against drug-resistant Enterococcus strains. nih.gov

At concentrations four times their minimum inhibitory concentration (4 × MIC), these compounds were found to inhibit the biofilm formation of HLAR strains by 70% to 94%. nih.govresearchgate.net They were also effective against VRE strains, inhibiting biofilm growth by 42% to 96% at concentrations of 2 × MIC and 4 × MIC. nih.gov

Furthermore, one of the most effective compounds, designated 16f, demonstrated an ability to disrupt already-formed biofilms of HLAR strains, with disruption rates ranging from 62% at its MIC concentration to 89% at a 4 × MIC concentration. nih.gov This dual action of inhibiting formation and disrupting established biofilms highlights the therapeutic potential of these compounds against persistent bacterial infections. nih.gov

Table 2: Biofilm Inhibition by Selected 4-Chloro-Cinnamic Acid Derivatives against Resistant Enterococcus spp.

| Bacterial Type | Concentration | Range of Biofilm Inhibition (%) |

|---|---|---|

| HLAR Strains | 4 × MIC | 70 - 94 |

| VRE Strains | 2 × MIC | 42 - 96 |

| VRE Strains | 4 × MIC | 42 - 96 |

Data sourced from studies on cinnamic acid derivatives with a 4-chloro-2-mercaptobenzenesulfonamide moiety. nih.govresearchgate.net

Antitubercular Activity (e.g., Mycobacterium tuberculosis)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new therapeutic agents. nih.govnih.gov The cinnamoyl structure is considered an important pharmacophore in medicinal chemistry, and its derivatives have been explored for their antitubercular potential. nih.govnih.gov

Research into trifluoromethyl-substituted N-arylcinnamamides has revealed promising activity against mycobacteria. sciforum.net Specifically, (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, which features the trifluoromethyl group in the meta-position on the cinnamic acid core, demonstrated the highest activity against the fast-growing mycobacterial strain Mycobacterium smegmatis ATCC 700084. sciforum.net Similar to its effects on staphylococci, altering the position of the trifluoromethyl group to the ortho- or para-position led to a decrease or total loss of activity, respectively. sciforum.net

In a broader context, quantitative structure-activity relationship (QSAR) studies have been employed to design and identify cinnamic acid derivatives (CAD) with improved activity against wild-type M. tuberculosis. nih.govnih.gov These models help identify the key physicochemical, geometrical, and electronic properties that influence the antitubercular behavior of these compounds, guiding the synthesis of more potent derivatives. nih.gov Additionally, other research has focused on synthesizing novel 1,2,4-oxadiazole (B8745197) derivatives inspired by the cinnamic acid structure, with some compounds showing high activity against M. tuberculosis (H37Ra). mdpi.com

Antifungal Activity

Derivatives of 4-chlorocinnamic acid have shown significant potential as antifungal agents. A study involving a series of twelve esters derived from 4-chlorocinnamic acid found that all tested compounds were bioactive against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii. nih.govnih.gov

Among these, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as the most potent, with MIC values of 0.13 µmol/mL and 0.024 µmol/mL, respectively. nih.govnih.gov The strong performance of these compounds is believed to be linked to their ability to inhibit the enzyme 14α-demethylase, a key component in fungal cell membrane synthesis. nih.govresearchgate.net The presence of short alkyl chains with a heteroatom (like oxygen) or a terpenic substructure, as in the perillyl ester, appears to promote better antifungal profiles. nih.govnih.gov

Other studies have also highlighted the antifungal properties of cinnamic acid derivatives, noting their ability to inhibit fungal growth by targeting enzymes like benzoate (B1203000) 4-hydroxylase (CYP53), which is crucial for aromatic detoxification in fungi. nih.govresearchgate.net This mechanism makes them promising candidates for the development of new antifungal drugs. nih.gov

Antiviral Effects (e.g., against Human Coronavirus 229E, HIV)

The broad biological activity of cinnamic acid derivatives extends to antiviral effects. Certain indole-based inhibitors featuring a cinnamic ester head have been tested against human coronaviruses, demonstrating notable efficacy. researchgate.net Specifically, these derivatives have shown activity against Human Coronavirus 229E (hCoV-229E) and hCoV-OC43, with half-maximal effective concentration (EC₅₀) values in the low micromolar range (e.g., 9.14 µM and 10.1 µM). researchgate.net This suggests that the cinnamic acid scaffold can be a valuable component in the design of inhibitors targeting viral replication.

In the context of Human Immunodeficiency Virus (HIV), a novel non-natural amino acid, which is a complex derivative, has been investigated as an HIV-1 entry inhibitor. nih.gov This compound, which can be considered a distant derivative, showed inhibitory activity against a wide array of primary HIV-1 isolates. The mechanism of action is believed to involve binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the cellular CD4 receptor, a critical step for viral entry into host cells. nih.gov The most active compound in this series displayed a half-maximal inhibitory concentration (IC₅₀) of 4.5 ± 0.4 μM. nih.gov

Potentiation of Conventional Antibiotic Agents

A significant area of investigation is the ability of cinnamic acid derivatives to work synergistically with conventional antibiotics, potentially restoring the efficacy of older drugs against resistant bacteria. nih.gov Studies have shown that synthetic cinnamic acid derivatives, particularly those with a 4-chloro-2-mercaptobenzenesulfonamide moiety, exhibit synergy and additivity with antibiotics such as ampicillin, streptomycin, gentamicin, and vancomycin (B549263) against resistant Enterococcus strains. nih.gov

Anti-inflammatory Response Modulation

Cinnamic acid and its derivatives are recognized for their capacity to exert broad anti-inflammatory effects. The mechanism often involves the inhibition of critical signaling pathways that orchestrate the inflammatory response. mdpi.com By modifying the core cinnamic acid structure, researchers can enhance these properties, leading to the development of potent modulators of inflammation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammation, regulating the expression of genes involved in immune responses, cell proliferation, and survival. nih.gov In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govfrontiersin.org

Derivatives of cinnamic acid have been shown to be potent inhibitors of this pathway. mdpi.com For instance, the phenolic amide ester Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) has been demonstrated to inhibit the NF-κB signaling pathway in LPS-stimulated monocyte/macrophage-like cells. nih.gov This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. mdpi.com

Furthermore, compounds containing trifluoromethylphenyl groups have shown significant potency. Research into related structures, such as 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide, identified it as a nanomolar-level inhibitor of the canonical NF-κB pathway. nih.gov This compound, along with the known inhibitor IMD-0354, potently blocked the degradation of IκBα in Jurkat cells following an inflammatory stimulus, with IC₅₀ values of 0.143 μM and 0.218 μM, respectively. nih.gov This highlights the potential of the trifluoromethylphenyl moiety, a key feature of this compound, in designing potent NF-κB inhibitors.

The inhibition of the NF-κB pathway by cinnamic acid derivatives directly translates to a reduction in the production of downstream pro-inflammatory cytokines. mdpi.com These signaling molecules, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), are pivotal in amplifying and sustaining inflammatory reactions.

Studies have demonstrated that pretreatment with cinnamic acid derivatives can significantly suppress the release of these cytokines in response to inflammatory stimuli like LPS. For example, the spirocyclic-2-isoxazoline derivative JR-9, derived from Arteannuin-B, was shown to markedly reduce the production of NO, TNF-α, and IL-6 in LPS-activated RAW 264.7 macrophages. mdpi.com Similarly, MHPAP was found to inhibit the expression of IL-6, IL-1β, IL-8, and TNF-α in the same cell line. nih.gov This anti-cytokine activity is a direct consequence of the upstream inhibition of the NF-κB signaling pathway. nih.gov

| Compound | Cell Line | Cytokine | Observed Effect | Reference |

|---|---|---|---|---|

| JR-9 (Arteannuin-B derivative) | RAW 264.7 Macrophages | TNF-α | Significant inhibition | mdpi.com |

| JR-9 (Arteannuin-B derivative) | RAW 264.7 Macrophages | IL-6 | 55.9% inhibition at 5 μM | mdpi.com |

| MHPAP | THP-1 Cells | IL-6, IL-1β, IL-8, TNF-α | Potent inhibition via NF-κB pathway | nih.gov |

Enzyme Inhibition and Receptor Modulation

Beyond the NF-κB pathway, derivatives of this compound have the potential to interact with and inhibit various enzymes that are critical to metabolic and signaling processes. The specific substitutions on the phenyl ring and the acrylic acid side chain play a crucial role in determining the potency and selectivity of these interactions.

A variety of cinnamic acid derivatives have been identified as inhibitors of low Kₘ mitochondrial aldehyde dehydrogenase (ALDH). nih.gov This enzyme is a key component of several metabolic pathways, and its inhibition can have significant physiological effects. The inhibitory mechanism of these cinnamic acid derivatives is competitive with respect to the cofactor NAD⁺, indicating that they interact with the nucleotide-binding site of the enzyme. nih.gov Notably, these compounds show selectivity, having little effect on other NAD⁺-dependent dehydrogenases such as lactate (B86563) dehydrogenase or glyceraldehyde-3-phosphate dehydrogenase. nih.gov

| Inhibitor (Cinnamic Acid Derivative) | Target Enzyme | Inhibition Constant (Kᵢ) | Mechanism | Reference |

|---|---|---|---|---|

| α-cyano-3,4-dihydroxythiocinnamamide | Mitochondrial Aldehyde Dehydrogenase | 0.6 μM | Competitive with NAD⁺ | nih.gov |

| α-cyano-3,4,5-trihydroxycinnamonitrile | Mitochondrial Aldehyde Dehydrogenase | 2.6 μM | Competitive with NAD⁺ | nih.gov |

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids, including the endocannabinoid anandamide. nih.govmdpi.com Inhibition of FAAH increases the levels of these lipids, producing analgesic, anti-inflammatory, and anxiolytic effects. nih.gov This makes FAAH a significant therapeutic target for pain and central nervous system disorders. nih.gov

A particularly potent class of FAAH inhibitors are compounds containing a trifluoromethyl ketone group. nih.gov The trifluoromethyl group on the this compound scaffold suggests that its derivatives could be effective inhibitors of FAAH. While direct studies on cinnamic acid derivatives with this specific substitution are limited, the established potency of trifluoromethyl ketones as FAAH inhibitors provides a strong rationale for investigating this potential activity. nih.gov The development of potent FAAH inhibitors is an active area of research, with some compounds achieving inhibitory constants (Kᵢ) in the sub-nanomolar range. nih.govmdpi.com

As detailed in section 4.3.1, the interaction with transcription factors, particularly NF-κB, is a primary mechanism for the anti-inflammatory activity of cinnamic acid derivatives. This interaction is not typically a direct binding to the transcription factor itself but rather an inhibition of the upstream signaling cascade that controls its activity. nih.gov By preventing the phosphorylation and subsequent degradation of IκB proteins, these compounds effectively sequester NF-κB dimers in the cytoplasm, preventing their translocation to the nucleus. mdpi.commdpi.com This blockade of nuclear translocation means that NF-κB cannot bind to the promoter regions of its target genes, thereby halting the transcription of a host of pro-inflammatory mediators. frontiersin.org The demonstrated ability of compounds with trifluoromethylphenyl moieties to inhibit this pathway at the nanomolar level underscores the potential of this compound derivatives as potent modulators of gene expression governed by NF-κB. nih.gov

Ligand Binding to Nuclear Receptors (e.g., Small Heterodimer Partner - SHP)

While direct studies on this compound binding to the Small Heterodimer Partner (SHP) nuclear receptor are not extensively documented, research on analogous cinnamic acid structures provides significant insights. Analogues of the orphan nuclear receptor SHP ligand, such as (E)-4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid, have been identified as inducers of cancer cell apoptosis. The exploration of the pharmacologic space on the cinnamic phenyl ring of this compound has revealed that various substituents influence its biological activity.

For instance, cinnamic acids featuring 3-Bromo, Cyano (CN), Nitro (NO₂), Amino (NH₂), Methoxy (B1213986) (OMe), and Azide (N₃) groups have demonstrated activity comparable to the 3-chloro substituted analogue. Molecular modeling studies suggest that the introduction of a hydrogen-bond acceptor at the 3-position of the central phenyl ring could enhance the inhibition of leukemia cell viability. Docking simulations with an SHP homology model indicate that this is due to hydrogen bonding with a polar group within the receptor. This highlights the potential for cinnamic acid derivatives, likely including this compound, to be developed as ligands for nuclear receptors, with their specific activity being highly dependent on the substitution pattern on the phenyl ring.

Antioxidant and Redox Homeostasis Regulation

Free Radical Scavenging Capacity (e.g., DPPH Assay)

Cinnamic acid derivatives are widely recognized for their antioxidant properties, often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govrsc.orgnih.govssru.ac.th The DPPH assay is a common method where the reduction of the deep purple DPPH radical by an antioxidant to its pale yellow hydrazine (B178648) form is measured spectrophotometrically. nih.gov

The radical scavenging activity of cinnamic acid derivatives is significantly influenced by their chemical structure. spkx.net.cn The presence of phenolic hydroxyl groups on the benzene (B151609) ring is a key determinant for this activity. spkx.net.cn For example, derivatives like caffeic acid and ferulic acid, which possess hydroxyl groups, show considerable DPPH radical scavenging capabilities, whereas unsubstituted cinnamic acid is largely inactive. researchgate.net The position and number of these hydroxyl groups, as well as the presence of other substituents like methoxy groups, can further modulate the antioxidant potency. spkx.net.cn This suggests that the specific substitution pattern of this compound would critically define its free radical scavenging potential.

Inhibition of Lipid Peroxidation and Oxidative Stress Markers

Beyond direct radical scavenging, cinnamic acid derivatives can also protect against oxidative damage by inhibiting lipid peroxidation. mdpi.comresearchgate.netmdpi.com Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the formation of harmful byproducts. The antioxidant activity in this context is often assessed by measuring the inhibition of lipid peroxidation induced by agents like ferrous ascorbate (B8700270) in biological membranes, such as rat liver microsomes. mdpi.comresearchgate.net

Studies have shown that various cinnamic acid derivatives can effectively inhibit iron-induced lipid peroxidation in a concentration-dependent manner. spkx.net.cn This protective effect is attributed to their ability to interfere with the radical-driven chain reactions. The structure-activity relationship highlights that phenolic hydroxyl groups are crucial for this activity. spkx.net.cn Therefore, derivatives of this compound could potentially modulate redox homeostasis by preventing the propagation of lipid damage, a key factor in many pathological conditions. mdpi.com

Lipoxygenase (LOX) Inhibition

Cinnamic acid and its derivatives have been identified as inhibitors of lipoxygenases (LOX), a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce hydroperoxides. mdpi.comnih.govsemanticscholar.org These products are involved in inflammatory processes, making LOX a significant target for anti-inflammatory drug development. nih.gov

The inhibitory activity of cinnamic acid derivatives against LOX, often tested using soybean lipoxygenase, is influenced by their structural features. nih.govmdpi.com Many compounds that inhibit LOX also possess antioxidant or free radical scavenging properties, as lipoxygenation proceeds via a carbon-centered radical mechanism. nih.gov The ability of an inhibitor to reduce the Fe³⁺ at the enzyme's active site to the inactive Fe²⁺ state is often correlated with its inhibitory potency. nih.gov Research has led to the synthesis of numerous cinnamic acid derivatives with the aim of developing potent and selective LOX inhibitors for treating various inflammatory diseases. nih.govresearchgate.net

Phytotoxic and Allelopathic Interactions

Cinnamic acid and its derivatives are well-known allelochemicals, substances released by plants that can influence the growth, survival, and reproduction of other organisms. nih.govresearchgate.net These compounds can exhibit significant phytotoxic effects, inhibiting seed germination and the growth of various plant species. nih.govresearchgate.netmdpi.com The roots, in particular, are often highly susceptible to the inhibitory effects of these allelochemicals during early seedling development. nih.gov

Growth Inhibition of Parasitic Weeds (e.g., Cuscuta campestris)

Research into the phytotoxic activity of cinnamic acid and its analogs has identified them as promising natural compounds for controlling parasitic weeds like Cuscuta campestris (field dodder), which is responsible for significant crop yield losses globally. nih.govnih.gov The parent compound, trans-cinnamic acid, demonstrates a baseline inhibitory effect on the seedling growth of C. campestris. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to the cinnamic acid structure, including halogenation and the addition of a trifluoromethyl group, can enhance this inhibitory activity.

In one such study, several derivatives showed increased growth inhibition compared to the parent trans-cinnamic acid. nih.gov Notably, analogs with substitutions on the phenyl ring, such as trans-4-(trifluoromethyl)cinnamic acid, trans-3-chlorocinnamic acid, and trans-4-chlorocinnamic acid, were found to be more potent. nih.govnih.gov This suggests that the presence and position of electron-withdrawing groups like chlorine and trifluoromethyl on the aromatic ring are key features for improving the herbicidal efficacy against this parasitic weed. nih.gov

Table 1: Growth Inhibition of Cuscuta campestris by Cinnamic Acid Derivatives

| Compound | Key Structural Feature | Observation |

| trans-Cinnamic acid | Parent Compound | Inhibited seedling growth by 38.9 ± 4.3% at 1 mM concentration. nih.gov |

| trans-4-(Trifluoromethyl)cinnamic acid | Trifluoromethyl group at position 4 | Showed enhanced growth inhibition compared to trans-cinnamic acid. nih.govnih.gov |

| trans-3-Chlorocinnamic acid | Chlorine group at position 3 | Showed enhanced growth inhibition compared to trans-cinnamic acid. nih.govnih.gov |

| trans-4-Chlorocinnamic acid | Chlorine group at position 4 | Showed enhanced growth inhibition compared to trans-cinnamic acid. nih.govnih.gov |

Role in Plant-Plant Chemical Communication

trans-Cinnamic acid is a naturally occurring compound that plays a role in allelopathy, a form of chemical communication between plants. nih.govnih.gov Plants secrete it from their roots into the rhizosphere, influencing the growth and development of neighboring plants. nih.govnih.gov This allelopathic activity is a key aspect of how plant communities are structured. The investigation of cinnamic acid derivatives, including those with chloro and trifluoromethyl substitutions, for herbicidal purposes is an extension of this natural role. By identifying the structural elements that enhance phytotoxicity, researchers can develop more effective and potentially sustainable methods for weed management. nih.gov The study of these compounds provides insight into the chemical ecology of plant-plant interactions and offers a basis for designing new agrochemicals inspired by natural molecular structures. researchgate.net

Analgesic and Pain Modulating Properties

In the pursuit of new analgesic agents, a series of derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol were synthesized and evaluated for their pain-modulating properties. researchgate.netscispace.com These compounds, which feature the same substituted phenyl group as this compound, were investigated for their potential to alleviate pain, with several derivatives demonstrating significant analgesic efficacy. researchgate.netresearchgate.net Out of twelve compounds tested, nine were found to be effective in antagonizing pain and resembled morphine in their pharmacological action. scispace.com

Assessment in In Vivo Nociceptive Models (e.g., Hot Plate Method)

The analgesic potential of the 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives was assessed in mice using the hot plate method, a standard in vivo model for evaluating centrally mediated analgesia. researchgate.netscispace.com This method measures the latency time for the animal to react to a thermal stimulus. An increase in latency time indicates an analgesic effect. scispace.com

Several of the synthesized compounds showed a potent ability to delay the reaction time. For instance, Compound 3 was the most effective in the series, producing a highly significant analgesic effect from 30 to 150 minutes post-administration. scispace.com Other compounds, such as 5, 6, and 8, also emerged as highly effective analgesics. researchgate.netresearchgate.net The onset of action varied among the derivatives; some displayed a quick onset at 30 minutes, while others had a delayed onset at 60 or 90 minutes. scispace.com

Table 2: Analgesic Activity of Selected 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol Derivatives in the Hot Plate Test

| Compound | Maximum Effect (%) | Time of Maximum Effect (minutes) | Onset of Action |

| 1 | 66% | 30 | Quick (30 min) |

| 3 | 188% | Not specified (highly significant from 30-150 min) | Quick (30 min) |

| 5 | 137% | Not specified | Quick (30 min) |

| 6 | 162% | 120 | Delayed (60 min) |

| 8 | 107% | 60 | Quick (30 min) |

| Morphine (Standard) | 176% | 60-180 | Gradual increase |

Data sourced from studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives. researchgate.netscispace.comresearchgate.net

Comparative Pharmacological Profiling (e.g., against Morphine)

The analgesic effects of the 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were benchmarked against morphine sulphate, a potent opioid analgesic. scispace.com The results indicated that several of the synthesized compounds have a pharmacological profile comparable to, or in some cases exceeding, that of morphine in the hot plate model. scispace.com

Compound 3, in particular, was identified as the most effective derivative, with its ability to antagonize pain being comparable to the standard morphine treatment. scispace.com At its peak, Compound 3 showed a maximum effect of 188%, while morphine's maximum effect was recorded at 176%. researchgate.netscispace.comresearchgate.net Other derivatives, such as Compound 5 (137%), Compound 6 (162%), and Compound 8 (107%), also demonstrated potent analgesic activity, depressing both peripheral and centrally mediated pain. researchgate.netresearchgate.net The research concluded that these active compounds are promising candidates for development as useful analgesics. researchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 4 Chloro 3 Trifluoromethyl Cinnamic Acid Derivatives

Positional and Substituent Effects on Biological Potency

The nature, position, and electronic properties of substituents on the cinnamic acid scaffold play a pivotal role in determining the biological efficacy of its derivatives. nih.govresearchgate.net These modifications can influence factors such as binding affinity to target receptors, membrane permeability, and metabolic stability.

The presence and placement of halogen and trifluoromethyl groups on the phenyl ring of cinnamic acid derivatives significantly impact their biological activities. nih.govresearchgate.net The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability and potency. mdpi.com

Research on various cinnamic acid derivatives has demonstrated that the position of halogen substituents is a critical determinant of activity. For instance, in studies on antitubercular activity, a chloro group at the para position of the phenyl ring resulted in higher potency compared to an ortho substitution, suggesting that the spatial arrangement of the halogen influences the interaction with the biological target. nih.gov Similarly, in the context of acetylcholinesterase (AChE) inhibition, para-substituted fluorine or chlorine derivatives exhibited potent activity against AChE, while ortho-substituted analogs showed a preference for inhibiting butyrylcholinesterase (BChE). nih.gov

The trifluoromethyl group's strong electron-withdrawing nature can also influence the electronic properties of the entire molecule, affecting its interaction with target enzymes or receptors. mdpi.com The combination of a halogen and a trifluoromethyl group, as seen in 4-Chloro-3-(trifluoromethyl)cinnamic acid, presents a unique electronic and steric profile that can contribute to specific biological activities.

Table 1: Effect of Halogen Position on Antitubercular Activity of Chloro-substituted Cinnamic Acid Derivatives

| Compound | Position of Chloro Group | IC50 (µg/mL) |

| 14 | para | 4.54 |

| 15 | ortho | 9.91 |

Data sourced from a study on the in vitro anti-tubercular activity of cinnamic acid derivatives. nih.gov

Studies have shown that converting the carboxylic acid to an ester or an amide can modulate activity. For example, methyl ester derivatives of trans-cinnamic acid have shown notable inhibitory activity against the parasitic weed Cuscuta campestris. nih.gov In another study, the type of alkyl group in cinnamic acid esters was found to greatly affect their biological activity, with steric hindrance near the ester group generally decreasing activity. mdpi.com

Furthermore, the introduction of tertiary amine side chains has been shown to impart moderate to potent acetylcholinesterase inhibitory activity to cinnamic acid derivatives that were otherwise inactive. nih.gov This highlights the importance of the side chain in facilitating interactions with specific biological targets. The conversion of a carbonyl on an ester group to a methylene (B1212753) group has been observed to cause a notable decrease in activity, underscoring the significance of the electronic nature of the side chain. mdpi.com

The electronic properties of substituents on the phenyl ring, categorized as either electron-donating or electron-withdrawing, are a major determinant of the biological activity of cinnamic acid derivatives. researchgate.net Electron-withdrawing groups, such as halogens and trifluoromethyl groups, and electron-donating groups, such as methoxy (B1213986) and methyl groups, can alter the electron density distribution of the aromatic ring and the acidity of the carboxylic acid, thereby influencing interactions with biological targets.

Generally, the presence of electron-withdrawing groups on the phenyl ring has been found to enhance the antibacterial and antifungal activity of cinnamic acid derivatives. nih.govmdpi.com For instance, the introduction of an electron-withdrawing group improved antibacterial activity, and a carboxylic acid at the para position, another electron-withdrawing group, resulted in potent anti-TB activity. nih.gov

Conversely, the effect of electron-donating groups can be more variable. In some cases, electron-donating groups on the phenyl ring did not lead to significant anti-TB activity. nih.gov However, in other contexts, such as the inhibition of α-glucosidase, the presence of a methoxy group (an electron-donating group) at the 4-position resulted in potent inhibitory activity. nih.gov This indicates that the optimal electronic properties of the substituents are highly dependent on the specific biological target.

Both steric and electronic factors play a crucial role in governing the biological response of this compound and its derivatives. researchgate.netnih.govresearchgate.net Steric factors relate to the size and shape of the molecule and its substituents, which can influence how well it fits into the active site of a receptor or enzyme. Electronic factors pertain to the distribution of electrons within the molecule, which affects its reactivity and the types of non-covalent interactions it can form. researchgate.net

Studies on various cinnamic acid derivatives have highlighted the interplay of these factors. For example, increasing the bulkiness of substituents at the 4-position has been shown to decrease α-glucosidase inhibitory activity. nih.gov In another instance, steric hindrance near an ester group was found to decrease biological activity. mdpi.com A multiple linear regression analysis on a series of cinnamic acid analogues as EGFR inhibitors indicated that electronic properties are the governing factors of their activity. eurekaselect.com

QSAR Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.

The development of a robust QSAR model begins with the calculation of a wide range of molecular descriptors for each compound in the dataset. mdpi.comnih.gov These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Topological descriptors: These describe the connectivity and branching of atoms in a molecule.

Electronic descriptors: These relate to the distribution of electrons and include parameters like partial charges, dipole moments, and energies of molecular orbitals (HOMO and LUMO). nih.gov

Steric descriptors: These describe the three-dimensional properties of the molecule, such as molecular volume, surface area, and shape indices. nih.gov

Once calculated, a subset of these descriptors that are most relevant to the biological activity is selected using statistical methods like genetic function approximation (GFA) and genetic partial least squares (G/PLS). nih.gov These selected descriptors are then used to build a mathematical model, typically a multiple linear regression equation, that correlates the structural features with the observed biological activity. eurekaselect.com

For cinnamic acid derivatives, QSAR studies have employed a variety of descriptors to model activities such as antioxidant capacity and anticancer effects. nih.gov For example, a QSAR model for the anticancer activity of 4-alkoxy cinnamic analogues identified radial distribution function (RDF) descriptors and a WHIM directional index, which relate to the spatial arrangement of atoms, as being influential. Another study on EGFR inhibitors found that electronic properties were the primary determinants of activity. eurekaselect.com These models provide valuable insights into the key structural features required for a particular biological response and can be used to predict the activity of novel derivatives of this compound.

Correlation of Physicochemical Properties with Biological Outcomes

The biological activity of this compound derivatives is significantly influenced by their physicochemical properties, most notably lipophilicity. Lipophilicity, often expressed as log P, governs the ability of a compound to traverse biological membranes and reach its target site.

In a series of cinnamic acid derivatives, it has been observed that increasing the lipophilicity can enhance antimicrobial activity up to a certain point. For instance, the conversion of the carboxylic acid group to an ester can lead to a more bioactive derivative due to increased lipophilicity, which facilitates greater penetration into biological membranes. mdpi.com Studies on various esters of cinnamic acid have shown that antibacterial activity can increase with the length of the alkyl chain, suggesting that enhanced liposolubility promotes passage through the bacterial cell wall. mdpi.com

The introduction of halogen atoms, such as chlorine, is a known strategy to increase antibacterial activity. nih.gov This is partly due to the increase in lipophilicity and the ability of halogens to form halogen bonds, which can contribute to binding affinity with biological targets. Similarly, the trifluoromethyl group (CF3) is a highly lipophilic substituent that can significantly enhance a molecule's ability to cross cell membranes.

The following interactive data table illustrates the relationship between the lipophilicity (log P) of hypothetical this compound derivatives and their observed biological activity, represented as the minimum inhibitory concentration (MIC).

This table demonstrates a parabolic relationship that is often observed, where activity increases with lipophilicity to an optimal point, after which further increases in lipophilicity can lead to decreased activity, possibly due to poor solubility or non-specific binding.

Statistical Validation of QSAR Models

The reliability of a Quantitative Structure-Activity Relationship (QSAR) model is paramount for its predictive power and its utility in designing new, more potent compounds. Statistical validation is a critical step to ensure that a developed QSAR model is robust and not a result of chance correlation. basicmedicalkey.com Validation is typically performed through internal and external validation techniques. basicmedicalkey.com

Internal validation assesses the stability and robustness of a model using the training set of data from which it was derived. Common methods for internal validation include:

Leave-one-out (LOO) cross-validation: In this method, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is assessed by the cross-validated correlation coefficient (q²).

Leave-many-out (LMO) cross-validation: This is similar to LOO, but multiple compounds are left out in each cycle.

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A valid model should have significantly lower q² and R² values for the randomized data compared to the original model, demonstrating that the original correlation was not due to chance.

External validation evaluates the predictive performance of the QSAR model on a set of compounds (the test set) that was not used in the model's development. basicmedicalkey.com Key statistical parameters for external validation include:

Predictive R² (R²pred): This parameter measures how well the model predicts the activity of the test set compounds. A higher R²pred value indicates better predictive ability.

The difference between R² and q²: A large difference between the squared correlation coefficient (R²) of the training set and the cross-validated correlation coefficient (q²) can indicate overfitting of the model.

For a QSAR model to be considered valid and predictive, it must meet certain statistical criteria. While specific thresholds can vary, generally accepted values include a high q² (e.g., > 0.5) and a high R²pred (e.g., > 0.6).

The following interactive table presents hypothetical statistical validation parameters for a QSAR model developed for a series of this compound derivatives.

These hypothetical values would suggest a robust and predictive QSAR model.

Elucidation of Molecular Determinants for Optimized Activity

The optimization of the biological activity of this compound derivatives hinges on understanding the molecular determinants that govern their interactions with biological targets. The chloro and trifluoromethyl substituents on the phenyl ring are key to this, influencing the electronic and steric properties of the molecule.

The chloro group , being an electron-withdrawing group, can influence the acidity of the carboxylic acid and the reactivity of the acrylic double bond. Its position at C4 can also direct the binding orientation of the molecule within a target's active site. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a ligand-receptor complex.

The trifluoromethyl group at the C3 position has a profound impact on the molecule's properties. It is a strong electron-withdrawing group, which can further modulate the electronic character of the phenyl ring. Its bulkiness can introduce steric constraints that may either be favorable or unfavorable for binding, depending on the topology of the target's active site. The high lipophilicity of the CF3 group is a critical determinant for membrane permeability. researchgate.net

Structure-activity relationship studies on related halogenated compounds have shown that the position and nature of the halogen substituent can significantly affect bioactivity. For instance, in a series of fluorine or chlorine-substituted cinnamic acid derivatives, para-substituted compounds generally exhibited potent activity against certain enzymes, while ortho-substituted analogs showed a different selectivity profile. nih.gov

The combination of a chloro and a trifluoromethyl group on the cinnamic acid scaffold can create a unique electronic and steric profile that is beneficial for specific biological activities. For example, in a study of chlorinated N-arylcinnamamides, a derivative bearing a 3,5-bis(trifluoromethyl)phenyl group was among the most potent against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This highlights the importance of the trifluoromethyl group in enhancing antibacterial activity.

The following table summarizes the key molecular determinants and their potential contributions to the optimized activity of this compound derivatives.

| Molecular Determinant | Position | Potential Contribution to Activity |

| Chloro Group | C4 | Electron-withdrawing effect, potential for halogen bonding, influences binding orientation. |

| Trifluoromethyl Group | C3 | Strong electron-withdrawing effect, steric bulk, enhances lipophilicity and membrane permeability. |

| Carboxylic Acid | - | Can act as a hydrogen bond donor and acceptor, crucial for interaction with target residues. |

| Acrylic Double Bond | - | Provides conformational rigidity and can participate in π-π stacking interactions. |

By systematically modifying these determinants and observing the resulting changes in biological activity, a clearer understanding of the SAR can be achieved, paving the way for the design of more effective derivatives.

Mechanistic Investigations of Biological Action of 4 Chloro 3 Trifluoromethyl Cinnamic Acid Derivatives

Identification of Molecular Targets and Binding Mechanisms

The efficacy of these cinnamic acid derivatives is rooted in their ability to interact with specific biological molecules, thereby interrupting or altering their function.

Molecular docking studies and enzymatic assays have identified several enzymes as direct targets for halogenated and trifluoromethyl-substituted cinnamic acid derivatives. In the realm of antifungal activity, esters of 4-chlorocinnamic acid are suggested to be inhibitors of the enzyme 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.govnih.govresearchgate.net Molecular docking simulations indicate that these compounds have a good affinity for the active site of this cytochrome P450 enzyme. nih.govresearchgate.net

Furthermore, other studies have demonstrated the inhibitory potential of cinnamic acid derivatives against different classes of enzymes. For instance, certain derivatives have been developed that inhibit chorismatases and isochorismatases, enzymes involved in the metabolic pathways of bacteria and fungi. In a different context, fluorine or chlorine-substituted cinnamic acid derivatives with a tertiary amine side chain have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to nerve function. nih.gov

| Derivative Class | Target Enzyme | Biological Effect | Key Findings |

|---|---|---|---|

| 4-Chlorocinnamic acid esters | 14α-demethylase | Antifungal | Molecular docking suggests good affinity for the enzyme's active site, potentially disrupting fungal cell membrane synthesis. nih.govresearchgate.net |

| Chlorine-substituted cinnamic acid derivatives | Acetylcholinesterase (AChE) | Cholinesterase Inhibition | Derivatives with para-substituted chlorine showed potent activity against AChE. nih.gov |

| Cinnamic acid-derived compounds | Chorismatases and Isochorismatases | Enzyme Inhibition | Compounds demonstrated competitive inhibition of isochorismatase EntB and chorismatases FkbO and Hyg5. |

Allosteric modulation occurs when a compound binds to a site on a protein other than the active site, causing a conformational change that alters the protein's activity. This mechanism offers the potential for greater specificity and a more nuanced regulation of biological pathways compared to direct competitive inhibition. nih.gov While the concept of allosteric modulation is a significant area of drug discovery, current research has not specifically detailed this mechanism for 4-Chloro-3-(trifluoromethyl)cinnamic acid derivatives. nih.gov Therefore, while it remains a potential mode of action, direct evidence for allosteric modulation by this specific class of compounds is not yet established.

Cellular and Subcellular Level Effects

Beyond direct molecular binding, these derivatives instigate a cascade of events at the cellular and subcellular levels, leading to significant biological outcomes such as controlled cell death and the disruption of microbial processes.

Cinnamic acid derivatives have been shown to inhibit the growth of malignant cells by inducing programmed cell death, or apoptosis. nih.gov This process is a crucial mechanism for removing damaged or cancerous cells. Studies on various cinnamic acid derivatives demonstrate they can trigger cell cycle arrest, preventing cancer cells from proliferating. unimi.it For example, a dichlorobenzyl-substituted amide derivative was found to upregulate the p21 protein, which is critically involved in halting the cell cycle and initiating apoptosis. unimi.it The anticancer activities of cinnamic acid can involve causing DNA damage that is significant enough to trigger the apoptotic cascade. nih.gov In human melanoma cells, cinnamic acid was shown to induce apoptosis through the activation of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov Dysregulation of this pathway is linked to various inflammatory diseases and cancers. researchgate.net Natural compounds, including derivatives of cinnamic acid, have been investigated for their ability to modulate this critical pathway. mdpi.com The mechanism often involves preventing the activation of key kinases like IκB kinase (IKK), which in turn stops the degradation of the IκBα inhibitor and prevents the NF-κB p50/p65 heterodimer from translocating to the nucleus to activate pro-inflammatory and pro-survival genes. mdpi.commdpi.com While research specifically targeting this compound derivatives is ongoing, the established ability of related compounds like caffeic acid phenethyl ester to inhibit NF-κB signaling suggests this is a probable mechanism of action for their anti-inflammatory and anticancer effects. mdpi.com

Derivatives of this compound exhibit significant antimicrobial activity by interfering with essential microbial functions and virulence factors. mdpi.com Studies on halogenated cinnamaldehyde (B126680) derivatives, for example, have shown potent activity against the pathogenic bacterium Vibrio parahaemolyticus. nih.govresearchgate.net These compounds disrupt the bacterium's ability to cause infection by inhibiting key virulence factors. mdpi.com At higher concentrations (50 and 100 µg/mL), 4-chlorocinnamaldehyde (B90052) drastically inhibits the production of fimbriae, which are crucial for adhesion to host cells. mdpi.com It also decreases protease secretion and biofilm formation, both of which are essential for bacterial colonization and persistence. mdpi.comnih.gov

In the context of fungal infections, esters of 4-chlorocinnamic acid are bioactive against multiple species of Candida, including strains resistant to common antifungal drugs. nih.gov The activity of these compounds is highlighted by their low Minimum Inhibitory Concentration (MIC) values. nih.govnih.gov

| Derivative | Microorganism | Effect | Finding / MIC |

|---|---|---|---|

| 4-Chlorocinnamaldehyde | Vibrio parahaemolyticus | Inhibition of Virulence Factors | Inhibited fimbriae production, protease secretion, and biofilm formation. mdpi.comnih.gov |

| Perillyl 4-chlorocinnamate | Candida species | Antifungal | Demonstrated potent activity with a MIC of 0.024 µmol/mL. nih.govnih.gov |

| Methoxyethyl 4-chlorocinnamate | Candida species | Antifungal | Showed strong antifungal effect with a MIC of 0.13 µmol/mL. nih.govnih.gov |

| Synthetic cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide moiety | Enterococcus spp. (VRE) | Antibacterial | Certain derivatives showed high activity with MIC values of 2–4 µg/mL. nih.gov |

Biochemical Pathways Affected by Compound Intervention

Derivatives of this compound have been investigated for their biological activities, with a significant focus on their role as kinase inhibitors. The incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety is a key structural feature in several potent therapeutic agents. The most prominent example is sorafenib (B1663141), an oral multi-kinase inhibitor. Mechanistic studies of sorafenib provide a clear framework for understanding how this class of compounds can interfere with critical biochemical pathways, primarily those involved in cancer cell proliferation and angiogenesis.

The primary mechanism of action for these derivatives involves the dual inhibition of intracellular serine/threonine kinases and cell surface receptor tyrosine kinases (RTKs). drugbank.com This multi-targeted approach allows for the disruption of several signaling cascades that are crucial for tumor growth and the formation of new blood vessels that supply it.

Inhibition of the Raf/MEK/ERK Signaling Pathway

A central biochemical pathway targeted by 4-chloro-3-(trifluoromethyl)phenyl-containing compounds like sorafenib is the Raf/MEK/ERK pathway (also known as the MAPK/ERK pathway). This pathway is a critical signaling cascade that transmits extracellular signals to the cell nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival. patsnap.com

Sorafenib exerts its anti-proliferative effects by directly inhibiting Raf kinases, including Raf-1 (or C-Raf) and both wild-type and mutant B-Raf. drugbank.comnih.gov By blocking Raf kinases, the downstream phosphorylation of MEK and ERK is prevented, which in turn inhibits the transcription of genes responsible for cell division and survival. mdpi.com This disruption of the Raf/MEK/ERK pathway can lead to cell cycle arrest and apoptosis (programmed cell death) in tumor cells. mdpi.com

Suppression of Angiogenesis through Receptor Tyrosine Kinase (RTK) Inhibition

In addition to targeting intracellular signaling, derivatives of this compound, exemplified by sorafenib, significantly impact tumor angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis. nih.gov This is achieved by inhibiting several key receptor tyrosine kinases located on the cell surface. drugbank.com

The primary RTKs inhibited include:

Vascular Endothelial Growth Factor Receptors (VEGFRs): Sorafenib targets VEGFR-1, VEGFR-2, and VEGFR-3. drugbank.com The binding of VEGF to its receptors is a crucial step in initiating angiogenesis. By blocking these receptors, sorafenib cuts off the signaling that leads to the formation of new blood vessels, thereby depriving the tumor of necessary oxygen and nutrients. patsnap.com

Platelet-Derived Growth Factor Receptor-β (PDGFR-β): This receptor is involved in the growth and survival of pericytes, which are cells that support the structure of blood vessels. Inhibition of PDGFR-β further disrupts the tumor vasculature. researchgate.net

Other RTKs involved in tumor cell proliferation are also targeted, including KIT (stem cell factor receptor) and FMS-like tyrosine kinase 3 (FLT-3). nih.govmedsci.org

The table below summarizes the key kinases inhibited by sorafenib, a representative derivative, and the corresponding biochemical pathways they affect.

| Kinase Target | Pathway/Process Affected | Biological Outcome of Inhibition |

| Intracellular Kinases | ||

| Raf-1 (C-Raf), B-Raf | Raf/MEK/ERK Signaling | Inhibition of tumor cell proliferation and survival |

| Receptor Tyrosine Kinases | ||

| VEGFR-1, VEGFR-2, VEGFR-3 | Angiogenesis | Reduction of tumor blood supply |

| PDGFR-β | Angiogenesis (Pericyte function) | Disruption of blood vessel structure |

| KIT, FLT-3, RET | Tumor Cell Proliferation | Attenuation of tumor growth |

Crosstalk with Other Signaling Pathways

The intervention in the Raf/MEK/ERK pathway can lead to crosstalk with other signaling cascades. For instance, resistance to sorafenib has been associated with the activation of the PI3K/Akt/mTOR pathway. medsci.org This suggests a complex interplay between different biochemical pathways in the cellular response to treatment with these compounds. The inhibition of one pathway can sometimes lead to the compensatory activation of another, highlighting the intricacy of cellular signaling networks. medsci.org

Preclinical Evaluation and Potential Applications of 4 Chloro 3 Trifluoromethyl Cinnamic Acid Derivatives

In Vitro and Ex Vivo Pharmacological Profiling

The preclinical assessment of derivatives from 4-Chloro-3-(trifluoromethyl)cinnamic acid involves a detailed pharmacological profile to determine their therapeutic potential. This evaluation is critical for understanding their mechanism of action, specificity, and metabolic fate before any potential in vivo studies.

The evaluation of cinnamic acid derivatives has demonstrated notable activity against various human cancer cell lines. In vitro cytotoxicity assays are fundamental in identifying which types of cancer may be susceptible to these compounds. For instance, a series of novel cinnamic acid analogs were assessed for their effect on the A-549 human lung cancer cell line. biointerfaceresearch.com The results indicated that these derivatives could significantly reduce the viability of these cancer cells. biointerfaceresearch.com

Preliminary cytotoxicity screening of related compounds, such as trifluoromethylcinnamanilides, was conducted using the human monocytic leukemia cell line THP-1. nih.gov These studies are crucial for determining the specificity of the compounds, as an ideal therapeutic agent would show high toxicity towards cancer cells while having minimal effect on healthy cells. For example, while some effective antibacterial cinnamanilide (B1331705) agents showed insignificant cytotoxic effects against THP-1 cells, one specific derivative, compound 2p ((2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]-prop-2-enamide), was identified as an interesting anti-invasive agent with dual cytotoxic and antibacterial activity. nih.gov Further research has highlighted the antiproliferative activity of other cinnamic acid derivatives against MCF-7 human breast cancer cells. nih.gov

Table 1: In Vitro Cytotoxicity of Cinnamic Acid Derivatives Against Human Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Notable Finding | Reference |

|---|---|---|---|---|